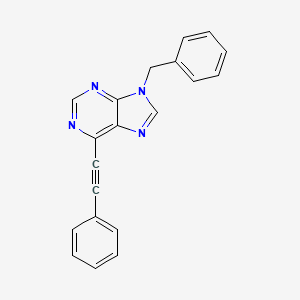
9-Benzyl-6-(2-phenylethynyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-6-(2-phenylethynyl)purine is a heterocyclic compound belonging to the purine family It is characterized by the presence of a benzyl group at the 9th position and a phenylethynyl group at the 6th position of the purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2-phenylethynyl)purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The 9th position of the purine ring is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Phenylethynylation: The 6th position is then functionalized with a phenylethynyl group through a Sonogashira coupling reaction. This involves the use of phenylacetylene, a palladium catalyst, and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
化学反应分析
Types of Reactions
9-Benzyl-6-(2-phenylethynyl)purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学研究应用
9-Benzyl-6-(2-phenylethynyl)purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study purine metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 9-Benzyl-6-(2-phenylethynyl)purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 9-Benzyl-6-chloropurine
- 9-Benzyl-6-(2-phenylmethoxyethyl)purine
- 9-Benzyl-6-(phenylethynyl)-9H-purine
Uniqueness
9-Benzyl-6-(2-phenylethynyl)purine is unique due to the presence of both benzyl and phenylethynyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.
属性
CAS 编号 |
292036-87-4 |
|---|---|
分子式 |
C20H14N4 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
9-benzyl-6-(2-phenylethynyl)purine |
InChI |
InChI=1S/C20H14N4/c1-3-7-16(8-4-1)11-12-18-19-20(22-14-21-18)24(15-23-19)13-17-9-5-2-6-10-17/h1-10,14-15H,13H2 |
InChI 键 |
WRIGMYJLOIMKSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C#CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)
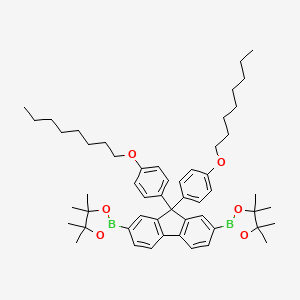
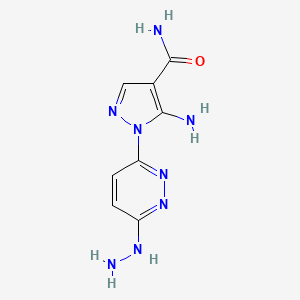


![2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12929240.png)
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)
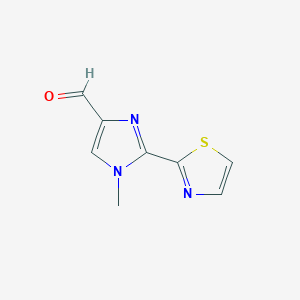
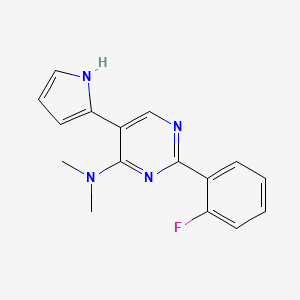

![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)

![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
